METHYL PYRAZINE-2-CARBIMIDATE HYDROCHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

METHYL PYRAZINE-2-CARBIMIDATE HYDROCHLORIDE is a chemical compound with the molecular formula C6H8ClN3O. It is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine-2-carboximidic acid methyl ester hydrochloride typically involves the esterification of pyrazine-2-carboximidic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of pyrazine-2-carboximidic acid methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL PYRAZINE-2-CARBIMIDATE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different pyrazine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which have applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

METHYL PYRAZINE-2-CARBIMIDATE HYDROCHLORIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of pyrazine-2-carboximidic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Pyrazine-2-carboxylic acid: A closely related compound with similar chemical properties.

Methylpyrazine-2-carboxylate: Another derivative with comparable applications.

Pyridazine derivatives: Compounds with a similar nitrogen-containing ring structure.

Uniqueness

METHYL PYRAZINE-2-CARBIMIDATE HYDROCHLORIDE is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Methyl pyrazine-2-carbimidate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

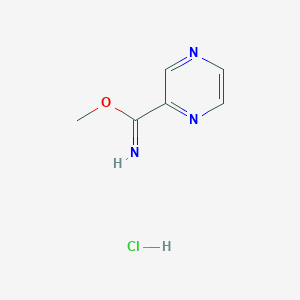

This compound is derived from pyrazine, a heterocyclic aromatic compound. Its structure can be represented as follows:

This compound exhibits properties that may influence its biological activity, particularly in the context of antimycobacterial and antibacterial applications.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazine derivatives, including this compound, in combating Mycobacterium tuberculosis (Mtb). The biological evaluations indicate that certain derivatives exhibit significant antimicrobial activity against Mtb, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL for some related compounds .

In a comparative study involving various pyrazine derivatives, it was observed that modifications enhancing lipophilicity often correlated with increased antimicrobial efficacy. For instance, compounds with phenyl or propyl substitutions showed improved activity due to better membrane penetration .

Case Studies

- Synthesis and Evaluation : A study synthesized several N-pyrazinoyl substituted amino acids and evaluated their activity against Mtb strains. The results indicated that while many compounds had low antibacterial activity, some exhibited promising results with MIC values suggesting potential as new antimycobacterial agents .

- In Silico Studies : Molecular docking studies have been conducted to explore the interaction of methyl pyrazine derivatives with essential enzymes in Mtb, such as DprE1, which is critical for cell wall synthesis. These studies suggested that these compounds could serve as effective inhibitors, providing a rationale for their observed biological activities .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro assays on human cell lines demonstrated low cytotoxicity, indicating a favorable selectivity profile for targeting mycobacterial cells over human cells. This is crucial for the development of safe therapeutic agents .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity | Notes |

|---|---|---|---|---|

| Methyl Pyrazine-2-Carbimidate HCl | Mycobacterium tuberculosis | < 1.95 | Low | High selectivity towards Mtb |

| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 1.56 | Moderate | Enhanced lipophilicity improves activity |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis | 3.13 | Low | Significant antimycobacterial activity |

Properties

IUPAC Name |

methyl pyrazine-2-carboximidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.ClH/c1-10-6(7)5-4-8-2-3-9-5;/h2-4,7H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVASLTMBNODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC=CN=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154063-17-8 |

Source

|

| Record name | 2-Pyrazinecarboximidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154063-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.